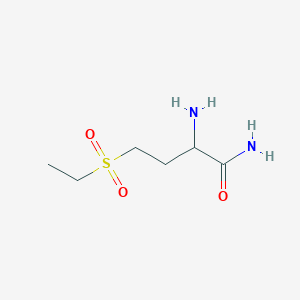

2-amino-4-(ethanesulfonyl)butanamide

Descripción

Propiedades

IUPAC Name |

2-amino-4-ethylsulfonylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYQWNFVIJDHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(ethanesulfonyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-butanamide with ethanesulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-amino-4-(ethanesulfonyl)butanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ethanesulfonyl group can be reduced to form thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ethanesulfonyl group can produce thiol derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research indicates that derivatives of 2-amino-4-(ethanesulfonyl)butanamide exhibit anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory diseases like rheumatoid arthritis and asthma .

1.2 Neurological Applications

The compound's structural characteristics position it as a candidate for developing NMDA receptor antagonists, which are vital in treating neurological disorders. Studies have demonstrated that amide-based compounds can selectively target NR2B subunits of NMDA receptors, suggesting potential therapeutic roles in conditions like Alzheimer's disease .

Biochemical Applications

2.1 Buffering Agent in Cell Cultures

this compound serves as a non-ionic organic buffering agent in biological applications, particularly in maintaining pH levels in cell cultures. Its effectiveness is noted within a pH range of 6 to 8.5, making it suitable for various biochemical assays .

2.2 Synthesis of Chiral Amines

The compound is also relevant in the synthesis of chiral amines, which are crucial for developing pharmaceuticals and agrochemicals. The methodologies employed often involve high asymmetric induction techniques that leverage the compound's unique properties to produce enantiomerically enriched products .

Case Study on Anti-inflammatory Activity

A study synthesized several benzoxazole derivatives incorporating the 4-amino-butanamide moiety, which demonstrated significant inhibition of inflammatory cytokines in vitro and in vivo models. The results indicated that these compounds could effectively reduce inflammation markers without hepatotoxicity, showcasing their potential for therapeutic use .

Case Study on NMDA Receptor Antagonists

In another investigation focusing on NMDA receptor antagonists, researchers evaluated various amide-based compounds for their selectivity and potency against NR2B receptors. The study found that modifications to the amide structure significantly influenced the binding affinity and efficacy of these compounds, highlighting the importance of structural optimization in drug design .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-amino-4-(ethanesulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethanesulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-amino-4-(ethanesulfonyl)butanamide, differing primarily in substituents or backbone modifications. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Sulfonyl Group Variations: The ethane vs. propane sulfonyl substituents influence lipophilicity, with the propane analog (208.28 g/mol) being more hydrophobic than the ethane derivative. This may enhance membrane permeability but reduce aqueous solubility. Methylsulfanyl (in the butanoate ester) introduces a thioether group, which is less polar than sulfonyl and may confer redox sensitivity or nucleophilic reactivity.

Backbone Modifications: Replacement of the amide group with an ester (as in Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate) increases hydrolytic lability but may improve bioavailability in prodrug designs. The difluoromethylpyrimidine substituent in the ethanamine derivative enhances steric bulk and metabolic stability due to fluorine’s electronegativity.

Safety and Handling :

- Sulfonyl-containing compounds (e.g., Ethanesulfonyl Chloride derivatives) often require stringent safety protocols, including local exhaust ventilation and protective clothing, due to their irritant or corrosive nature.

Notes and Limitations

- Data Gaps: Explicit CAS numbers, synthetic routes, and biological data for this compound are absent in the provided evidence, necessitating caution in extrapolating properties.

- Safety Considerations : While the evidence focuses on Ethanesulfonyl Chloride derivatives, sulfonamides generally require careful handling to mitigate dermal or respiratory exposure risks.

Actividad Biológica

2-Amino-4-(ethanesulfonyl)butanamide, also known as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₃N₃O₂S

- CAS Number : 1466171-13-0

The compound features an amino group, a sulfonyl group, and a butanamide backbone, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in tissues.

- Antimicrobial Activity : Similar to other sulfonamides, this compound exhibits potential antimicrobial properties by inhibiting folate synthesis in bacteria.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through apoptosis induction.

Case Studies and Research Findings

-

In vitro Studies :

- A study demonstrated that this compound inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 values ranged between 10 to 20 µM depending on the cell line tested.

-

Animal Models :

- In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The dosage used was 50 mg/kg body weight administered intraperitoneally.

-

Comparative Studies :

- Comparative studies with standard sulfonamide antibiotics showed that while both classes exhibited similar antimicrobial activities, this compound had a broader spectrum against resistant strains of bacteria.

Summary of Biological Activities

Comparative Efficacy

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 10 - 20 | Anticancer |

| Sulfamethoxazole | 15 - 25 | Antimicrobial |

| Acetazolamide | 5 - 15 | Enzyme Inhibition |

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-(ethanesulfonyl)butanamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves coupling ethanesulfonyl chloride derivatives with amino-butanamide precursors. Key steps include:

- Step 1: Reacting 2-amino-butanamide with ethanesulfonyl chloride under controlled pH (8–9) in anhydrous dichloromethane to minimize hydrolysis .

- Step 2: Optimizing stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C) to suppress side reactions like over-sulfonylation .

- Step 3: Purification via recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Confirm sulfonamide bond formation via -NMR (δ 3.1–3.3 ppm for –SO–CH–) and -NMR (δ 54–56 ppm for sulfonyl carbon) .

- HPLC: Use a C18 column with UV detection (λ = 210 nm) to assess purity (>95%) and monitor degradation products .

- Mass Spectrometry: ESI-MS (positive mode) for molecular ion confirmation (expected [M+H] at m/z 223.1) .

Q. What safety protocols are essential when handling ethanesulfonyl-containing intermediates during synthesis?

Methodological Answer:

- Hazard Mitigation:

- Use fume hoods and impermeable gloves to avoid skin/eye contact with ethanesulfonyl chloride derivatives, which cause severe irritation .

- Store intermediates in airtight containers under inert gas (N) to prevent moisture-induced decomposition .

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers design assays to evaluate the inhibitory activity of this compound against specific enzymatic targets (e.g., leukotriene A4 hydrolase)?

Methodological Answer:

- Experimental Design:

- Enzyme Kinetics: Use fluorogenic substrates (e.g., Mca-PLAPV-Dpa) to measure hydrolysis rates via fluorescence quenching. Include controls with known inhibitors (e.g., bestatin) .

- IC Determination: Perform dose-response curves (0.1–100 µM compound) in triplicate, using nonlinear regression analysis (GraphPad Prism) to calculate inhibition potency .

- Selectivity Screening: Test against off-target proteases (e.g., ACE, MMP-9) to confirm specificity .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

- Data Reconciliation:

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability in animal models .

- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .

- Tissue Distribution Studies: Radiolabel the compound (e.g., -tagged) to track accumulation in target organs .

Q. What computational methods predict the binding affinity of this compound with target proteins?

Methodological Answer:

- Molecular Modeling:

- Docking Simulations: Use AutoDock Vina to dock the compound into crystal structures (PDB: 3HJU for leukotriene A4 hydrolase). Prioritize poses with hydrogen bonds to Arg563 and Tyr378 .

- MD Simulations: Run 100-ns trajectories (GROMACS) to assess binding stability and identify key residue interactions .

- QSAR Analysis: Train models on sulfonamide derivatives to correlate substituent effects (e.g., –SO– vs. –POH) with activity .

Q. How can structural modifications enhance aqueous solubility without compromising the bioactivity of this compound?

Methodological Answer:

- Rational Design Approaches:

- Polar Group Addition: Introduce hydroxyl (–OH) or amine (–NH) groups at the butanamide backbone to increase hydrophilicity .

- Prodrug Strategy: Convert the sulfonamide to a sulfonate ester (e.g., ethyl ester) for pH-dependent hydrolysis in vivo .

- Salt Formation: Prepare hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability across species?

Methodological Answer:

- Cross-Species Comparison:

- Conduct parallel microsomal stability assays (human, rat, mouse) under identical conditions (37°C, NADPH regeneration system) .

- Use LC-MS/MS to quantify parent compound degradation and metabolite formation (e.g., sulfonic acid derivatives) .

- Validate findings with in silico tools like Simcyp to extrapolate human pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.